

Documented Antiviral Activities of Related Indole Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 3-bromo-1H-indole-2-carbaldehyde

CAS No.: 906440-21-9

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Compound Description	Target Virus	Key Activity Metrics (EC50/IC50)	Citation
6-Bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole (dihydrochloride)	SARS-CoV-2	IC ₅₀ = 1.06 µg/mL; SI = 78.6; 100% viral inhibition at 52.0 µM [1]	
Indolylarylsulfone (IAS) 25	HIV-1 (WT)	EC ₅₀ = 4.7 nM [2]	
Indolylarylsulfone (IAS) 26	HIV-1 (WT)	EC ₅₀ = 4.3 nM [2]	
Dioxolan/Malonyl Indole 33 (R ₁ = p-F-Bz, R ₂ =Br)	HIV-1 Integrase	Strand Transfer IC ₅₀ = 0.2 µM [2]	
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1)	Influenza A & CoxB3 virus	IC ₅₀ = 7.53 µmol/L [3]	
3-Indoleacetonitrile	Influenza A (H5N6, H1N1)	Reduced mortality & weight loss in mice; lowered lung virus titers [4]	

Suggested Antiviral Evaluation Protocols for Indole Derivatives

Should you obtain the compound **3-bromo-1H-indole-2-carbaldehyde**, you can evaluate its potential using these established antiviral testing protocols.

In Vitro Cytotoxicity Assessment (CCK-8 Assay)

- **Objective:** Determine the non-toxic concentration range of the compound for subsequent antiviral tests [4].
- **Procedure:**
 - Seed adherent cells (e.g., A549 human lung epithelial cells) in a 96-well plate.
 - The next day, treat the cells with the compound at a range of serial dilutions.
 - After 24-48 hours of incubation, add the CCK-8 reagent to each well.
 - Incubate for 1-4 hours and measure the absorbance at 450 nm.
 - Calculate the cell viability and determine the 50% cytotoxic concentration (CC_{50}).

In Vitro Antiviral Activity Assay

- **Objective:** Quantify the compound's ability to inhibit viral replication [1] [4].
- **Procedure:**
 - Infect cell monolayers (e.g., A549, Vero, or MDCK cells for influenza) with a challenge dose of the virus (e.g., 10^6 TCID₅₀/mL for SARS-CoV-2 [1]).
 - After the adsorption period, remove the inoculum and add maintenance medium containing non-cytotoxic concentrations of the test compound.
 - Incubate for a set period (e.g., 48-72 hours).
 - Collect the culture supernatants and quantify the viral titer using a method like the 50% tissue culture infectious dose (TCID₅₀) assay.
 - Calculate the concentration that inhibits 50% of viral replication (EC_{50}) and the Selectivity Index ($SI = CC_{50} / EC_{50}$). An $SI > 3-10$ is typically considered promising for further study [1].

Molecular Docking Studies

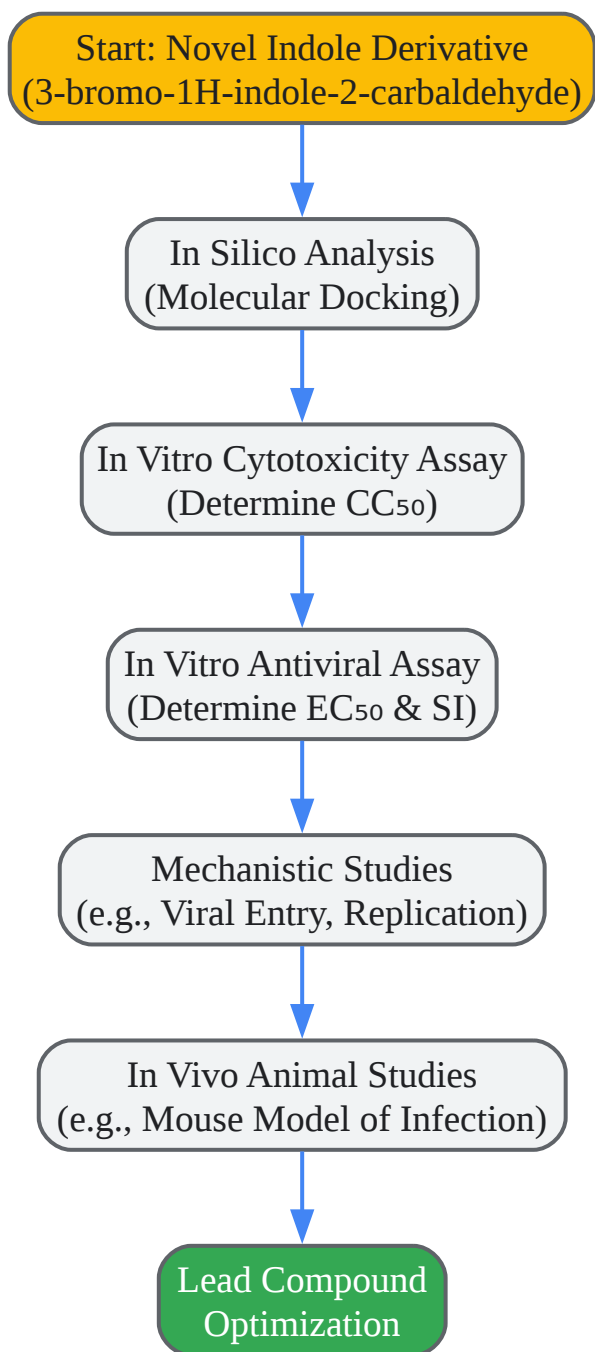
- **Objective:** Predict the potential binding mode and affinity of the compound to relevant viral target proteins [2].

- **Procedure:**

- Obtain the 3D crystal structure of a target protein (e.g., HIV-1 Reverse Transcriptase, PDB: 3MEG; SARS-CoV-2 Main Protease) from the RCSB PDB database.
- Prepare the protein and ligand (**3-bromo-1H-indole-2-carbaldehyde**) structures using molecular visualization software (e.g., BIOVIA Discovery Studio).
- Perform molecular docking simulations to identify potential binding poses and calculate the binding energy (B.E.).
- Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and key amino acid residues in the protein's active site.

Experimental Workflow for Antiviral Drug Discovery

The diagram below outlines a logical workflow for the preclinical antiviral evaluation of a novel indole derivative.



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Research Implications and Future Directions

The absence of specific data on **3-bromo-1H-indole-2-carbaldehyde** presents a clear opportunity for original research. Its structure is closely related to several potent antiviral agents, suggesting high potential.

- **Structure-Activity Relationship (SAR):** The **bromine atom** at position 3 is a key feature. Research on HIV-1 integrase inhibitors shows that bromine substitution can be critical for high potency, as its size allows for optimal fitting into the enzyme's pocket [2].
- **Promising Viral Targets:** Based on the activity of similar compounds, priority targets for testing should include **SARS-CoV-2**, **Influenza virus**, and **HIV**. The indole scaffold has demonstrated significant activity against these pathogens [2] [3] [1].
- **Suggested Experiments:** Beyond the basic protocols, consider investigating the compound's potential to inhibit viral entry or cell-cell fusion, inspired by the activity of related compounds that suppress syncytium formation induced by the SARS-CoV-2 spike protein [1].

I hope this structured information provides a solid foundation for your research proposals and experimental planning. Should you require clarification on any of the cited methodologies, please feel free to ask.

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